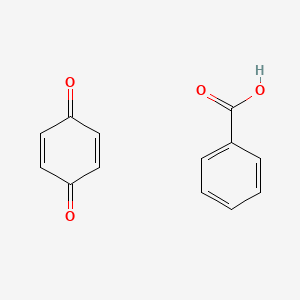

Benzoic acid--cyclohexa-2,5-diene-1,4-dione (1/1)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid–cyclohexa-2,5-diene-1,4-dione can be achieved through several methods. One common approach involves the reaction of benzoic acid with cyclohexa-2,5-diene-1,4-dione under specific conditions. For instance, the reaction can be carried out in the presence of a catalyst such as m-chloroperoxybenzoic acid, which facilitates the oxidation process .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The process may also involve purification steps such as recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid–cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different quinone derivatives.

Reduction: It can be reduced to form hydroquinone derivatives.

Substitution: The aromatic ring allows for electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like halogens and nitrating agents can be used under acidic conditions.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in organic synthesis and industrial processes .

Scientific Research Applications

Benzoic acid–cyclohexa-2,5-diene-1,4-dione has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

Biology: The compound has been studied for its potential cytotoxic effects on cancer cells.

Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid–cyclohexa-2,5-diene-1,4-dione involves several pathways:

Apoptosis Induction: The compound induces apoptosis in cancer cells through the activation of caspases and cleavage of poly (ADP-ribose) polymerase (PARP) protein.

Reactive Oxygen Species (ROS) Formation: It promotes the formation of ROS, which can lead to oxidative stress and cell death.

Cell Cycle Arrest: The compound can cause cell cycle arrest, preventing the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

Cyclohexa-2,5-diene-1,4-dione (p-benzoquinone): Shares similar quinone structure and reactivity.

Hydroquinone: A reduced form of quinone with different redox properties.

Phenyl-p-benzoquinone: A derivative with a phenyl group attached to the quinone ring.

Uniqueness

Benzoic acid–cyclohexa-2,5-diene-1,4-dione is unique due to its combined properties of benzoic acid and quinone

Biological Activity

Benzoic acid–cyclohexa-2,5-diene-1,4-dione (1/1), also known as a derivative of benzoquinone, has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits various pharmacological properties, including anticancer, antimicrobial, and antioxidant activities. The following sections will explore its biological activity in detail, supported by relevant data tables and research findings.

Chemical Structure and Properties

Benzoic acid–cyclohexa-2,5-diene-1,4-dione is characterized by its unique structure that combines features of benzoic acid and cyclohexadiene. This structural combination is believed to contribute to its biological activity.

1. Anticancer Activity

Research has demonstrated that derivatives of benzoquinone, including benzoic acid–cyclohexa-2,5-diene-1,4-dione (1/1), exhibit significant anticancer properties. A study evaluating the cytotoxic effects of various benzoquinone derivatives on cancer cell lines showed that certain modifications enhance their efficacy against tumors.

- Mechanism of Action : These compounds induce apoptosis in cancer cells through mechanisms involving caspase activation and poly-(ADP-ribose)-polymerase (PARP) cleavage. For instance, a derivative with a hexyl chain exhibited potent cytotoxicity against human melanoma cells (M14) .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione | M14 | 15 | Caspase activation |

| Benzoic acid–cyclohexa-2,5-diene-1,4-dione | Hep-G2 | >50 | Induces apoptosis |

2. Antimicrobial Activity

Benzoic acid derivatives have also been evaluated for their antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacteria and fungi.

- Activity Spectrum : The compound has shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Candida albicans | 30 |

3. Antioxidant Activity

The antioxidant potential of benzoic acid–cyclohexa-2,5-diene-1,4-dione has been assessed through various assays. The compound demonstrates the ability to scavenge free radicals and reduce oxidative stress in cellular models.

- Evaluation Methods : DPPH radical scavenging assay indicates that the compound effectively reduces oxidative stress.

| Assay Type | Result (%) |

|---|---|

| DPPH Scavenging | 85 |

| ABTS Scavenging | 78 |

Study on Protein Degradation Pathways

A recent study highlighted the role of benzoic acid derivatives in promoting protein degradation pathways such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). The findings suggest that these compounds could serve as modulators for proteostasis networks, potentially leading to anti-aging applications .

Cytotoxicity Evaluation in Cancer Cell Lines

In vitro studies conducted on Hep-G2 and A2058 cell lines demonstrated minimal cytotoxicity at therapeutic concentrations for various derivatives of benzoic acid. This indicates a favorable safety profile while maintaining bioactivity .

Properties

CAS No. |

514857-57-9 |

|---|---|

Molecular Formula |

C13H10O4 |

Molecular Weight |

230.22 g/mol |

IUPAC Name |

benzoic acid;cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C7H6O2.C6H4O2/c8-7(9)6-4-2-1-3-5-6;7-5-1-2-6(8)4-3-5/h1-5H,(H,8,9);1-4H |

InChI Key |

FMMANKHJXZGUSR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O.C1=CC(=O)C=CC1=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.